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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Cyano-3-hydroxypyridine, also known as 3-Hydroxypicolinonitrile. This document collates

available data and presents standardized experimental protocols for its analysis. Additionally, it

explores the potential biological significance of this class of compounds, offering a foundational

resource for its application in research and drug development.

Compound Profile
2-Cyano-3-hydroxypyridine is a substituted pyridine derivative with the molecular formula

C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1] Its structure, featuring a nitrile group and

a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical reactivity and

biological activity. The presence of these functional groups makes spectroscopic analysis a

critical tool for its characterization.

Spectroscopic Data
While comprehensive, experimentally determined spectra for 2-Cyano-3-hydroxypyridine are

not readily available in the public domain, the following tables summarize the expected

spectroscopic data based on the analysis of its functional groups and related pyridine

derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons

on the pyridine ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the

electron-withdrawing nitrile group and the electron-donating hydroxyl group.

Proton
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constants (J, Hz)

H-4 7.2 - 7.5
Doublet of doublets

(dd)

J(H4,H5) ≈ 7-9,

J(H4,H6) ≈ 1-2

H-5 6.8 - 7.1
Doublet of doublets

(dd)

J(H5,H4) ≈ 7-9,

J(H5,H6) ≈ 4-6

H-6 8.0 - 8.3
Doublet of doublets

(dd)

J(H6,H5) ≈ 4-6,

J(H6,H4) ≈ 1-2

-OH 5.0 - 10.0 (variable) Broad singlet (s) N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

The chemical shifts are influenced by the hybridization and the electronic environment of each

carbon atom.

Carbon Expected Chemical Shift (δ, ppm)

C-2 (C-CN) 115 - 125

C-3 (C-OH) 155 - 165

C-4 120 - 130

C-5 110 - 120

C-6 145 - 155

CN 115 - 120
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Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is valuable for identifying the key functional groups present in 2-Cyano-3-
hydroxypyridine.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (hydroxyl) 3200 - 3600 Broad, Medium-Strong

C-H stretch (aromatic) 3000 - 3100 Medium-Weak

C≡N stretch (nitrile) 2220 - 2260 Medium-Strong, Sharp

C=C, C=N stretch (aromatic

ring)
1400 - 1600 Medium-Strong

C-O stretch (hydroxyl) 1200 - 1300 Strong

Table 4: Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the

molecular weight.

m/z Value Proposed Fragment
Possible Fragmentation

Pathway

120 [C₆H₄N₂O]⁺ Molecular Ion (M⁺)

93 [C₅H₃NO]⁺
Loss of HCN from the

molecular ion

92 [C₅H₄N₂]⁺
Loss of CO from the molecular

ion

65 [C₄H₃N]⁺
Loss of CO and HCN from the

molecular ion

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 2-Cyano-3-
hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 2-Cyano-3-hydroxypyridine.

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The

choice of solvent can affect the chemical shift of the hydroxyl proton.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require a

longer acquisition time due to the low natural abundance of ¹³C.

If desired, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and

carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Cyano-3-hydroxypyridine with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass

Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system.

Sample Preparation:

Prepare a dilute solution of 2-Cyano-3-hydroxypyridine in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization

may be necessary if it is not.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum using an appropriate ionization technique, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).
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If using tandem mass spectrometry (MS/MS), select the molecular ion peak for

fragmentation and acquire the product ion spectrum.

Visualization of Workflows and Potential Biological
Relevance
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 2-Cyano-3-hydroxypyridine.

Spectroscopic Analysis Workflow
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Caption: Workflow for the Spectroscopic Characterization.

Hypothetical Signaling Pathway and Biological Activity
Assessment
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While specific signaling pathways for 2-Cyano-3-hydroxypyridine are not yet elucidated, the

broader class of cyanopyridine derivatives has shown significant biological activities, including

anticancer, antimicrobial, and enzyme inhibitory effects.[2] The following diagram outlines a

hypothetical workflow for investigating the biological potential of this compound, inspired by the

activities of related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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